molecular formula C9H9BrO2 B1519431 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL CAS No. 18385-77-8

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL

Cat. No. B1519431
CAS RN: 18385-77-8
M. Wt: 229.07 g/mol
InChI Key: AUBCSGZQJXSWGV-UHFFFAOYSA-N
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Description

“6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL” is a chemical compound. It is a derivative of 2H-1-Benzopyran, which is also known as Chroman . The molecular formula of 2H-1-Benzopyran is C9H10O .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran, the parent compound of “6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL”, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Bromination of 3,4-dihydro-2H-thiopyran derivatives

    • Field : Chemistry of Heterocyclic Compounds
    • Application : The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .
    • Method : The bromination of imide 1a with Br2 at room temperature led to the formation of monobromide 2a in 64% yield (when the reaction was carried out in CH2Cl2) and 77% (in AcOH) .
    • Results : The structure of compound 2а was unambiguously established based on the NMR spectra .
  • Pharmacological activities of 1,2,4-benzothiadiazine-1,1-dioxide ring

    • Field : Medicinal Chemistry
    • Application : The 1,2,4-benzothiadiazine-1,1-dioxide ring has various pharmacological activities, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
    • Results : The review aims are to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities and report the current efforts made on this ring .
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD)

    • Field : Organic Chemistry
    • Application : DCDBTSD is a highly efficient and homogeneous catalyst that was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .
    • Method : The reaction involves the use of DCDBTSD as a catalyst in a one-pot multi-component reaction in water .
    • Results : The reaction resulted in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
  • 6-Bromo-3,4-dihydro-1(2H)-naphthalenone

    • Field : Life Sciences
    • Application : 6-Bromo-3,4-dihydro-1(2H)-naphthalenone is a biochemical reagent that can be used as a biomaterial or organic compound in life science-related research .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .
  • 3,4-Dihydro-2H-1-benzopyran-3-ol

    • Field : Organic Chemistry
    • Application : 3,4-Dihydro-2H-1-benzopyran-3-ol is a biochemical reagent that can be used as a biomaterial or organic compound in life science-related research .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .
  • Dihydropyran

    • Field : Organic Chemistry
    • Application : In organic chemistry, dihydropyran refers to two heterocyclic compounds with the formula C5H8O: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCSGZQJXSWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277348
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-OL

CAS RN

18385-77-8
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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Synthesis routes and methods

Procedure details

To a suspension of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (3.95 kg, 17.4 mol) in ethanol (20 L) at room temperature add sodium borohydride (221 g, 5.84 mol) in portions over 3 hr. Concentrate the clear red solution. Add the residue into ice (about 3 kg) to form a suspension and then slowly add ice-cooled 0.5 M HCl (10 L) into the above suspension with stirring. Extract the mixture with methyl tert-butyl ether (20 L and 5 L). Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L), concentrate the solvent under reduced pressure and dry the wet solid in air overnight to obtain the title compound as a pale yellow solid (4.10 kg, quantitative). LC-ES/MS m/z 211 [M−H-2O+H]+.
Quantity
3.95 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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